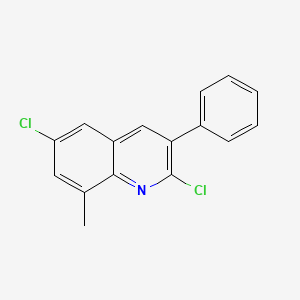
(5-Nitro-quinolin-6-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Nitro-quinolin-6-yl)-methanol” is a derivative of quinoline, a nitrogen-containing bicyclic compound . The molecular formula of this compound is C10H8N2O3, and its molecular weight is 204.18212 . Quinoline and its derivatives are known to possess several pharmacological activities and are used in the development of new drugs .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various established protocols. Some of the conventional named reactions used for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis process for “this compound” is not mentioned in the retrieved papers.Molecular Structure Analysis
Quinoline, the parent compound of “this compound”, is an aromatic nitrogen-containing heterocyclic compound. It has a molecular formula of C9H7N and a molecular weight of 129.16 . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Safety and Hazards
While specific safety data for “(5-Nitro-quinolin-6-yl)-methanol” is not available, quinoline derivatives can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Quinoline and its derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
CAS No. |
1018785-07-3 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(5-nitroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-5,13H,6H2 |
InChI Key |
CFORJIXMWLPLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])CO)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


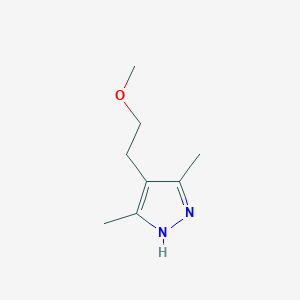

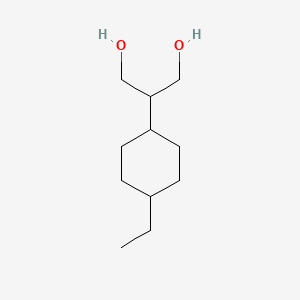
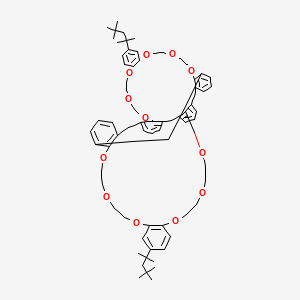
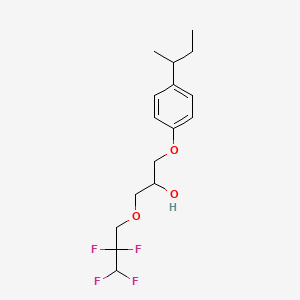
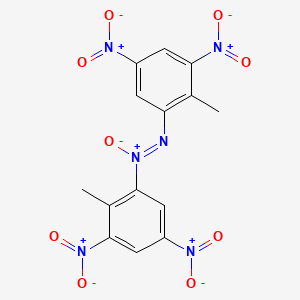


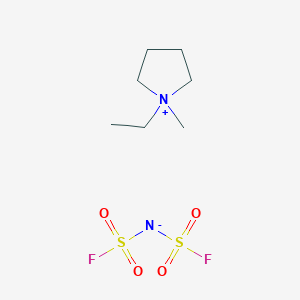
methyl]cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B8270639.png)

![12-Hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylic acid methyl ester](/img/structure/B8270662.png)

